Blonanserin is classified as a second-generation antipsychotic and is known for its dual action on dopamine and serotonin receptors. The deuterated form, Blonanserin D8, is synthesized to provide a stable internal standard for quantitative analysis in biological samples. This classification allows researchers to study its pharmacological properties and interactions more effectively.
The synthesis of Blonanserin D8 typically involves a multi-step chemical process that incorporates deuterium into the molecular structure. A common method includes:
The process is designed to ensure that the resulting Blonanserin D8 retains similar pharmacological properties to its non-deuterated counterpart while providing improved analytical performance in mass spectrometry techniques .
Blonanserin D8 shares a similar molecular structure with blonanserin but features additional deuterium atoms, which can be represented as follows:
The structural modifications due to deuteration can influence various physical properties, including solubility and stability, which are critical for its application in pharmacokinetic studies.
The chemical reactions involved in synthesizing Blonanserin D8 include:
These reactions are optimized to yield high-purity products suitable for further analysis .
Blonanserin D8 operates through mechanisms similar to those of blonanserin. It primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors, which helps in modulating neurotransmitter activity in the brain:
The incorporation of deuterium does not significantly alter these mechanisms but may affect the pharmacokinetics, such as absorption and metabolism rates .
These properties make Blonanserin D8 an ideal candidate for use as an internal standard in analytical chemistry .
Blonanserin D8 has several important applications in scientific research:
The utilization of Blonanserin D8 enhances the precision of analytical methods, facilitating better understanding of drug behavior in clinical settings .
Blonanserin D8 (2-(4-[Ethyl-d₅)-1-piperazinyl]-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydro-cycloocta[b]pyridine-d₃; AD-5423 d8) is a deuterium-labeled stable isotope analog of the atypical antipsychotic blonanserin. This compound has emerged as an indispensable internal standard (IS) in advanced bioanalytical methods, enabling highly precise quantification of blonanserin and its metabolites in complex biological matrices. The incorporation of eight deuterium atoms (d₈) strategically positioned within its structure ensures near-identical chemical behavior to the unlabeled analyte while providing distinct mass spectrometric differentiation [1] [4] [7].
Blonanserin D8 serves as an ideal internal standard due to its co-elution with native blonanserin and its major metabolites during chromatographic separation while exhibiting a +8 Da mass shift in mass spectrometric detection. This property is exploited in multiple reaction monitoring (MRM) transitions, where Blonanserin D8-derived IS (e.g., m/z 348.15 → 302.05 for N-desethyl blonanserin-d8) corrects for variability in sample preparation and ionization efficiency when quantifying native blonanserin (m/z 368.10 → 296.90) and N-desethyl blonanserin (m/z 340.15 → 297.05) [3]. This isotopic differentiation is critical for achieving high analytical precision, as demonstrated by interday relative standard deviations (RSD) below 5% in validated assays [3] [9]. The structural homology ensures that extraction recoveries (85–95%) and matrix effects (96–113%) between the IS and analytes are closely matched, significantly enhancing quantification accuracy compared to structural analog internal standards [3] [9].
The deployment of Blonanserin D8 has enabled significant streamlining of bioanalytical workflows, particularly in eliminating labor-intensive extraction methods:
Table 1: Comparison of Sample Preparation Techniques Enabled by Blonanserin D8
| Technique | Processing Time | Recovery (%) | LOQ Achievable | Reference |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | >30 minutes | 75-85% | 0.1 ng/mL | [9] |
| Liquid-Liquid Extraction (LLE) | >20 minutes | 70-80% | 0.2 ng/mL | [9] |
| Protein Precipitation (with IS) | <5 minutes | 85-95% | 0.1 ng/mL | [3] |
Blonanserin D8 has facilitated unprecedented sensitivity in blonanserin quantification, primarily through minimizing matrix interference:
Lower Limits of Quantification (LLOQ): The isotopic fidelity of Blonanserin D8 enables reliable quantification at sub-nanogram levels. Assays utilizing this IS achieve LLOQs of 0.1 ng/mL for blonanserin and its metabolites in plasma, which represents a 2-5 fold improvement over earlier methods lacking deuterated IS [3] [9]. This sensitivity is critical for capturing terminal elimination phases in pharmacokinetic studies.
Mitigation of Matrix Effects: In ESI+ LC-MS/MS analysis, phospholipids and ionized macromolecules in plasma cause significant signal suppression or enhancement. The co-eluting Blonanserin D8 experiences near-identical matrix effects as the analyte, allowing precise correction. Validation studies demonstrate that matrix factor variability remains <15% when using Blonanserin D8, compared to >25% with non-isotopic IS [3] [9].
Table 2: Analytical Performance Metrics Using Blonanserin D8 as Internal Standard
| Parameter | Performance with Blonanserin D8 | Regulatory Threshold | Reference |
|---|---|---|---|
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | ≤5 ng/mL | [3] |
| Intraday Precision (%RSD) | 2.96–6.41% | ≤15% | [9] |
| Interday Precision (%RSD) | 3.69–7.19% | ≤15% | [3] |
| Matrix Effect Variability | <15% | ≤20% | [3] |
| Extraction Recovery | 85–95% | Consistent | [9] |
Blonanserin D8 has become pivotal in advanced pharmacokinetic research, particularly in elucidating exposure profiles of novel drug delivery systems:
Transdermal Patch Pharmacokinetics: The compound enabled precise characterization of the stable plasma concentration profile achieved with blonanserin transdermal patches. Studies using Blonanserin D8-corrected LC-MS/MS revealed near-constant plasma levels over 24 hours (fluctuation index <30%), contrasting sharply with the peak-trough variations (fluctuation index >200%) observed after oral tablet administration [5] [8]. This pharmacokinetic stability correlates with reduced dopamine D₂ receptor occupancy fluctuations, potentially explaining the lower incidence of extrapyramidal symptoms observed with patch formulations [5] [8].
Metabolite Quantification: The simultaneous quantification of active metabolites like N-desethyl blonanserin (blonanserin C) is facilitated by using Blonanserin D8 alongside metabolite-specific IS (e.g., Blonanserin C-d8 [HY-133187S]). This approach revealed that N-desethyl blonanserin contributes significantly to overall pharmacodynamic activity, exhibiting plasma concentrations up to 3-fold higher than the parent compound after oral administration [3] [9].
Bioequivalence Assessment: The sensitivity of Blonanserin D8-based methods allows precise comparison of relative bioavailability between formulations. A study comparing oral tablets versus transdermal patches demonstrated a 4-fold higher bioavailability with the patch system, attributable to bypassing first-pass metabolism – a finding quantifiable only due to the sub-ng/mL sensitivity provided by the deuterated IS [5] [8].
Blonanserin D8-enhanced bioanalysis has provided unprecedented resolution in linking plasma concentrations to receptor occupancy:
Dopamine D₂ Receptor Occupancy Modeling: PET studies utilizing Blonanserin D8-calibrated plasma concentration data established a transdermal-specific concentration-occupancy relationship. The half-maximal occupancy concentration (EC₅₀) for transdermal blonanserin was 0.857 ng/mL – markedly higher than the 0.112 ng/mL EC₅₀ observed after oral administration [5]. This divergence, quantifiable only through high-sensitivity IS-corrected assays, suggests significant metabolite contributions to D₂ blockade after oral dosing, where metabolites undergo first-pass formation [5].
Exposure-Response Optimization: The precise concentration data enabled by Blonanserin D8 underpins rational dose selection. For transdermal patches, 40-80 mg/day yields plasma concentrations of 0.5–2.0 ng/mL, achieving dopamine D₂ occupancies of 48.7–62.5% – within the therapeutic window (55–80%) associated with efficacy and minimal extrapyramidal symptoms [5] [8]. These correlations were established using densely sampled concentration measurements corrected with the deuterated IS.
Formulation Development: Blonanserin D8-based methods were crucial in optimizing the blonanserin-poloxamer thermosensitive gel. Pharmacokinetic studies in rats demonstrated sustained release over 72 hours, with plasma concentrations maintained within the therapeutic range – profiles validated using the deuterated IS to ensure accuracy despite complex polymer matrix interference [3].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5